Cas no 3017-71-8 (2-Butene, 2-bromo-,(2E)- (9CI))
3017-71-8 structure
Product Name:2-Butene, 2-bromo-,(2E)- (9CI)
CAS No:3017-71-8
MF:C4H7Br
MW:135.002380609512
CID:311240
PubChem ID:24884291
Update Time:2025-09-23
2-Butene, 2-bromo-,(2E)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2-Butene, 2-bromo-,(2E)- (9CI)
- (E)-2-bromobut-2-ene
- 2-BROMO-2-BUTENE
- (E)-2-BroMo-2-butene
- 1-Methyl-1-propenyl Bromide
- 2-Bromobut-2-ene
- 2-bromo-cis-2-butene
- 2-Butene,2-bromo
- trans-2-Bromo-2-butene
- trans-2-bromobut-2-ene
- SCHEMBL5396221
- cis-2-bromo-2-butene
- BS-42118
- (2E)-2-Bromo-2-butene #
- 2-Butene, 2-bromo-, (Z)-
- 3017-71-8
- 13294-71-8
- MFCD00000141
- 2-Bromo-2-butene, cis + trans
- 2-Butene, 2-bromo-
- AKOS015833921
- EINECS 236-316-2
- 2-Bromo-2-butene, purum, cis+trans, >=97.0% (GC)
- (E)-2-bromo-but-2-ene
- AKOS025311176
-
- MDL: MFCD00191841
- Inchi: 1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+
- InChI Key: UILZQFGKPHAAOU-ONEGZZNKSA-N
- SMILES: Br/C(/C)=C/C
Computed Properties
- Exact Mass: 133.97300
- Monoisotopic Mass: 133.97311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 45.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Light yellow to brown liquid
- Density: 1.332 g/mL at 25 °C(lit.)
- Melting Point: -115.4°C
- Boiling Point: 84 °C(lit.)
- Flash Point: Fahrenheit: 23 ° f
Celsius: -5 ° c - Refractive Index: n20/D 1.459(lit.)
- PSA: 0.00000
- LogP: 2.30500
- Solubility: Not determined
2-Butene, 2-bromo-,(2E)- (9CI) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: S16; S29; S33
-
Hazardous Material Identification:
- HazardClass:3.1
- PackingGroup:II
- Storage Condition:2-8°C
- Packing Group:II
- Hazard Level:3.1
- Safety Term:3.1
- Packing Group:II
- Risk Phrases:R11
2-Butene, 2-bromo-,(2E)- (9CI) Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Butene, 2-bromo-,(2E)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 657484-5ML |
2-Butene, 2-bromo-,(2E)- (9CI) |
3017-71-8 | 5ml |
¥1927.94 | 2023-12-01 | ||
| Enamine | EN300-379188-1.0g |
(2E)-2-bromobut-2-ene |
3017-71-8 | 1.0g |
$0.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684480-1g |
(E)-2-Bromobut-2-ene |
3017-71-8 | 98% | 1g |
¥918.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684480-5g |
(E)-2-Bromobut-2-ene |
3017-71-8 | 98% | 5g |
¥2754.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684480-25g |
(E)-2-Bromobut-2-ene |
3017-71-8 | 98% | 25g |
¥11456.00 | 2024-08-02 |
2-Butene, 2-bromo-,(2E)- (9CI) Related Literature
-
1. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
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2. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
-
3. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenesGeorge Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899
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4. 685. Reduced cyclic compounds. Part V. The preparation of 5 : 6-dihydro-3-methyl-4H-pyran and its conversion into 4-methyl-hex-trans-4-en-1-olM. F. Ansell,B. Gadsby J. Chem. Soc. 1958 3388
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5. Polyfluoroalkyl derivatives of nitrogen. Part XXXVI. Photochemical reaction of N-bromo- and N-chloro-bistrifluoromethylamine with cis- or trans-but-2-ene, and the synthesis of 1,2-di(bistrifluoromethylamino)- difluoroethylene and 2-bromo-1,2-difluoro-NN-bistrifluoromethylvinylamineG. L. Fleming,R. N. Haszeldine,A. E. Tipping J. Chem. Soc. Perkin Trans. 1 1972 1877
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